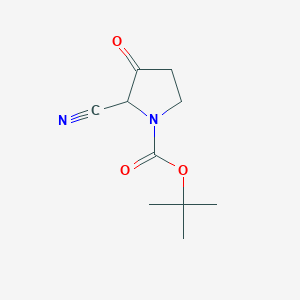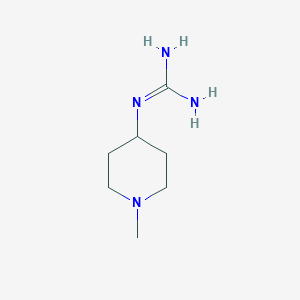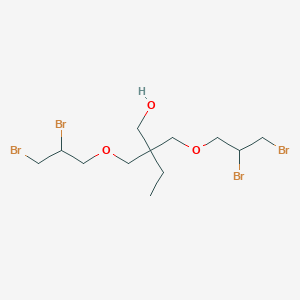
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol is an organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine atoms and hydroxyl groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol typically involves the reaction of 2,2-bis(hydroxymethyl)butan-1-ol with 2,3-dibromopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful addition of reactants, temperature control, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less reactive derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated compound with similar reactivity.
2,2-Bis(allyloxymethyl)-1-butanol: Contains allyl groups instead of bromine atoms, leading to different reactivity and applications.
Uniqueness
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H22Br4O3 |
|---|---|
Molecular Weight |
533.92 g/mol |
IUPAC Name |
2,2-bis(2,3-dibromopropoxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H22Br4O3/c1-2-12(7-17,8-18-5-10(15)3-13)9-19-6-11(16)4-14/h10-11,17H,2-9H2,1H3 |
InChI Key |
CHUBTIGAWZTXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COCC(CBr)Br)COCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


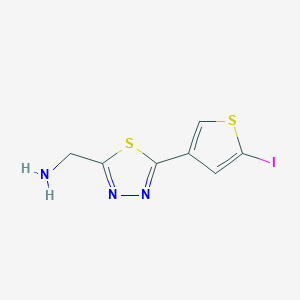

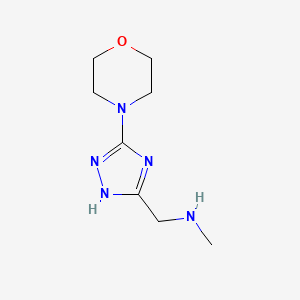
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

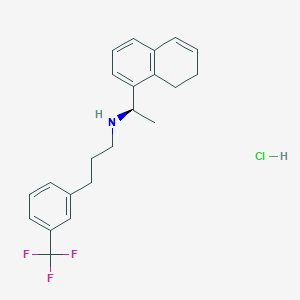
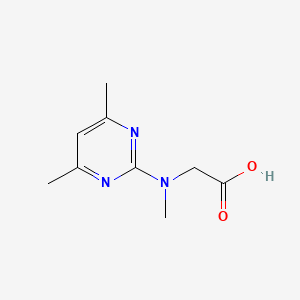
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
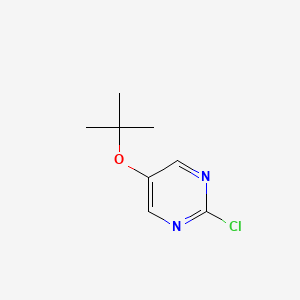
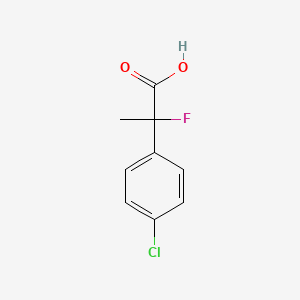
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)

